
Cross-study comparison of SYHA1813 efficacy
in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SYHA1813

Cat. No.: B12380502 Get Quote

SYHA1813 in Solid Tumors: A Comparative
Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of SYHA1813 in various solid

tumors, benchmarked against established alternative therapies. The data presented is

compiled from preclinical and early-phase clinical studies to offer an objective overview for

research and development professionals.

Mechanism of Action: A Dual Inhibitor Approach
SYHA1813 is a potent, orally available small molecule inhibitor that simultaneously targets

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1

Receptor (CSF1R).[1][2] This dual-targeting mechanism is designed to both inhibit tumor

angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and

modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs),

which play a role in tumor progression and immune suppression.
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Caption: SYHA1813 dual-inhibits VEGFR and CSF1R pathways.

Efficacy in Recurrent High-Grade Glioma
A Phase I clinical trial of SYHA1813 included 13 patients with recurrent high-grade gliomas.

The study demonstrated manageable toxicities and encouraging preliminary antitumor activity.

[1][2]
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Treatment
Study
Phase

N
Objective
Response
Rate (ORR)

6-Month
Progressio
n-Free
Survival
(PFS6)

Median
Overall
Survival
(OS)

SYHA1813 I
10

(evaluable)

20% (Partial

Response)
Not Reported Not Reported

Temozolomid

e

Meta-analysis

of Phase II
902 14% 27.8%

65.0% (OS at

6 months)

Bevacizumab Meta-analysis 548

55%

(Complete +

Partial

Response)

45% 9.3 months

Lomustine Retrospective 113

18.8%

(Overall

Response)

20.4% 8 months

Bevacizumab

+ Lomustine
Phase II 44 34% Not Reported

9-month OS:

59%

Experimental Protocols
SYHA1813 (Phase I Trial): Patients with recurrent high-grade gliomas or advanced solid

tumors refractory to standard therapy received escalating doses of SYHA1813 orally, once

daily. The starting dose was 5 mg, with dose escalation continuing until the maximum

tolerated dose (MTD) was determined. The MTD was established at 15 mg once daily.[1][2]

Temozolomide (Standard Dosing): Typically administered orally at a dose of 150-200 mg/m²

for 5 days every 28-day cycle.[3]

Bevacizumab: Commonly administered intravenously at a dose of 10 mg/kg every 2 weeks.

[4]

Lomustine: Administered orally at a dose of 100-130 mg/m² once every 6 weeks.[5]
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Efficacy in Metastatic Colorectal Cancer (mCRC)
The Phase I trial of SYHA1813 included one patient with colorectal cancer. While limited, this

provides a basis for comparison with standard third-line treatments for mCRC.

Comparative Efficacy Data

Treatment Study Phase N

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

SYHA1813 I 1
Data not

available

Data not

available

Regorafenib
Meta-analysis

(vs. Placebo)
- 1.9 - 3.2 months 6.4 - 9.8 months

Trifluridine/Tipira

cil

Phase III

(RECOURSE)
800 2.0 months 7.1 months

Trifluridine/Tipira

cil +

Bevacizumab

Phase III

(SUNLIGHT)
492 5.6 months 10.8 months

Experimental Protocols
Regorafenib: Administered orally at a starting dose of 160 mg once daily for the first 21 days

of each 28-day cycle.

Trifluridine/Tipiracil (LONSURF®): Administered orally at a dose of 35 mg/m²/dose twice daily

on days 1 to 5 and days 8 to 12 of each 28-day cycle.[6]

Trifluridine/Tipiracil + Bevacizumab: Trifluridine/tipiracil administered as above in combination

with bevacizumab given intravenously at 5 mg/kg on days 1 and 15 of each 28-day cycle.[7]

Preclinical Efficacy in Melanoma
SYHA1813 has demonstrated significant antitumor efficacy in preclinical xenograft models of

both BRAF wild-type and BRAF V600E-mutant melanoma.
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Comparative Preclinical Efficacy Data (Xenograft
Models)

Treatment Melanoma Model Tumor Growth Inhibition

SYHA1813 (5 mg/kg) BRAF wild-type (MeWo) 72.5%

SYHA1813 (5 mg/kg) BRAF V600E-mutant (A375) 79.8%

Vemurafenib BRAF V600E-mutant
~50% response rate in clinical

trials

Clinical Efficacy of Comparators in Metastatic Melanoma

Treatment Study Phase N

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Vemurafenib
Phase III (BRIM-

3)
675 5.3 months 13.2 months

Dabrafenib +

Trametinib

Pooled Phase III

(COMBI-d/v)
563 ~11 months ~25 months

Nivolumab +

Ipilimumab

Phase III

(CheckMate 067)
314 11.5 months 72.1 months

Experimental Protocols
Vemurafenib: Administered orally at a dose of 960 mg twice daily.[8]

Dabrafenib + Trametinib: Dabrafenib administered orally at 150 mg twice daily and trametinib

at 2 mg once daily.

Nivolumab + Ipilimumab: Nivolumab administered intravenously at 1 mg/kg and ipilimumab

at 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab at 3 mg/kg every 2 weeks.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4064951/
https://www.cancernetwork.com/view/nivolumabipilimumab-continues-improved-outcomes-advanced-melanoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Preclinical Xenograft
Studies
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Caption: A typical workflow for preclinical xenograft studies.
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Summary and Future Directions
SYHA1813 has demonstrated promising anti-tumor activity in both preclinical models and an

early-phase clinical trial across a range of solid tumors. Its dual inhibitory mechanism targeting

both angiogenesis and the tumor microenvironment presents a rational approach for cancer

therapy. In recurrent high-grade glioma, SYHA1813 has shown objective responses, warranting

further investigation in larger, controlled studies to better define its efficacy against standard-of-

care treatments. Preclinical data in melanoma is encouraging, suggesting potential efficacy in

both BRAF-mutant and wild-type disease. Further clinical development is necessary to

establish the role of SYHA1813 in the treatment landscape of these and other solid tumors.

Direct comparative clinical trials will be essential to definitively determine its efficacy relative to

existing therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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